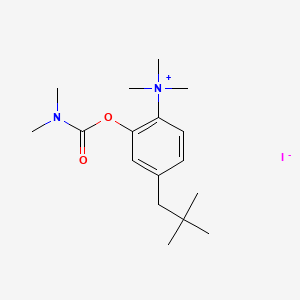

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate

Beschreibung

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is a quaternary ammonium compound featuring a phenolic hydroxyl group, a bulky tert-pentyl substituent, a trimethylammonium iodide moiety, and a dimethylcarbamate ester.

Eigenschaften

CAS-Nummer |

101710-54-7 |

|---|---|

Molekularformel |

C17H29IN2O2 |

Molekulargewicht |

420.3 g/mol |

IUPAC-Name |

[2-(dimethylcarbamoyloxy)-4-(2,2-dimethylpropyl)phenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C17H29N2O2.HI/c1-17(2,3)12-13-9-10-14(19(6,7)8)15(11-13)21-16(20)18(4)5;/h9-11H,12H2,1-8H3;1H/q+1;/p-1 |

InChI-Schlüssel |

BDKFYEGXJFVKET-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)(C)CC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate typically involves multiple stepsThe final step involves the esterification with dimethylcarbamate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the iodide group or modify the carbamate ester.

Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is utilized in several scientific research fields:

Chemistry: It serves as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.

Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on key functional groups:

Quaternary Ammonium Iodide Derivatives

- N-[o-[(Trimethylsilyl)methyl]phenyl]neopentyltrimethylammonium iodide (15) (): Shares the trimethylammonium iodide core but lacks the carbamate group. The neopentyl substituent may confer steric hindrance, reducing reactivity compared to the target compound’s tert-pentyl group .

- (3-Hydroxy-4-isopropylphenyl)trimethylammonium iodide methylcarbamate (): Features a methylcarbamate instead of dimethylcarbamate. The isopropyl substituent at the 4-position may alter lipid solubility and metabolic stability compared to the target’s tert-pentyl group .

Carbamate-Containing Analogues Thiazol-5-ylmethyl carbamate derivatives (): These compounds (e.g., entries q, r, w, x) replace the phenolic hydroxyl group with thiazole rings. The thiazole moiety enhances antimicrobial activity but reduces hydrolytic stability compared to phenolic carbamates . Pyridin-3-yl dimethylcarbamate (): A pharmaceutical impurity with a pyridine ring instead of a phenolic group. The absence of a quaternary ammonium iodide reduces its ionic character, impacting membrane permeability .

Pesticide-Related Carbamates

- Trimethacarb (): A simple methylcarbamate pesticide with a trimethylphenyl group. The lack of a quaternary ammonium iodide limits its use in systemic applications but improves environmental persistence .

Comparative Data Table

Key Research Findings

Dimethylcarbamate vs. methylcarbamate: The additional methyl group may reduce hydrolysis rates, extending half-life but increasing bioaccumulation risks .

Ionic vs. Non-Ionic Analogues The quaternary ammonium iodide in the target compound increases water solubility compared to non-ionic carbamates like trimethacarb, favoring systemic applications .

Toxicity Considerations

- Carbamates with iodide counterions (e.g., ) exhibit higher neurotoxicity than bromide analogues (e.g., pyridostigmine bromide in ), likely due to enhanced iodide-mediated oxidative stress .

Notes

- Contradictions : While trimethacarb () is a low-toxicity pesticide, the target compound’s quaternary ammonium and iodide groups suggest higher toxicity, necessitating caution in applications .

- Synthesis Challenges : The target compound’s complex structure may generate impurities like pyridin-3-yl dimethylcarbamate (), requiring rigorous purification .

- Data Gaps : Direct biological data for the target compound are absent; inferences rely on structural analogues.

Biologische Aktivität

(2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate, with the CAS number 101710-54-7, is a quaternary ammonium compound that exhibits significant biological activity. This article delves into its properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate is CHI NO. The compound features a trimethylammonium group, which enhances its solubility in aqueous environments, making it suitable for various biological applications. The presence of the hydroxyl group and the dimethylcarbamate moiety suggests potential interactions with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHI NO |

| Molecular Weight | 400.33 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Hydroxyl, Ammonium, Carbamate |

The biological activity of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate can be attributed to its ability to interact with various cellular targets. Its quaternary ammonium structure allows it to penetrate cell membranes, potentially influencing cellular signaling pathways and enzyme activities.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. Preliminary studies suggest that (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate may possess antibacterial and antifungal properties, making it a candidate for further investigation in medicinal chemistry.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on various cell lines indicate that while it exhibits biological activity, the cytotoxic effects are dependent on concentration and exposure time. The results highlight the need for careful dosage considerations in therapeutic applications.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate against common pathogens. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Cytotoxicity Evaluation

In a cytotoxicity evaluation involving human cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability. At concentrations above 100 µg/mL, significant cytotoxic effects were observed, suggesting potential for use in targeted cancer therapies.

Study 3: Interaction with Biological Molecules

Interaction studies using spectroscopic methods revealed that (2-Hydroxy-5-tert-pentylphenyl)trimethylammonium iodide dimethylcarbamate binds effectively to proteins involved in cellular signaling pathways. This interaction may elucidate its mechanism of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.